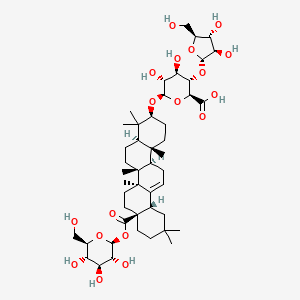

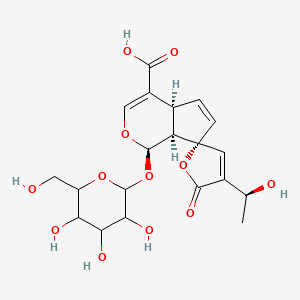

Araloside A

説明

Synthesis Analysis

The synthesis of Araloside A involves bioassay-guided separation procedures from the root bark of Aralia elata. It is recognized for its significant pharmacological activities, including stimulating fibrinolysis, preventing coagulation, inhibiting renin activity, and decreasing blood pressure. However, specific details on the synthetic pathways for Araloside A are limited in the available literature.

Molecular Structure Analysis

Araloside A has a complex molecular structure characteristic of triterpenoid saponins. This structure is critical for its interaction with biological systems, influencing its absorption, distribution, metabolism, and excretion in the body. Molecular docking studies have revealed the potential of Araloside A to bind to specific proteins, indicating a highly selective interaction mechanism at the molecular level, although detailed structural analysis remains scarce.

Chemical Reactions and Properties

Araloside A undergoes various chemical reactions in the body, leading to the formation of intermediate metabolites such as biosid and monosid of oleanolic acid, with oleanolic acid being the final metabolite. These reactions are crucial for its biological activities and are influenced by the presence of specific functional groups in its structure.

Physical Properties Analysis

The physical properties of Araloside A, including its solubility and stability, are influenced by its molecular structure. The compound shows poor absolute bioavailability, which is attributed to its complex saponin structure, affecting its absorption mechanisms in the intestine. Modifications in its structure, such as hydrolyzation, can alter its physical properties, including viscosity, solubility, and taste.

Chemical Properties Analysis

The chemical properties of Araloside A, such as its reactivity and interactions with biological molecules, are determined by its triterpenoid saponin structure. The compound's ability to interact with efflux transporters and undergo hydrolytic reactions suggests a diverse chemical behavior in biological systems. Its chemical interactions are crucial for its pharmacological effects and its potential use in treating various conditions.

- Lee et al., 2005 on its antiulcer properties.

- Yang et al., 2018 on its intestinal absorption mechanisms.

- Ting, 2014 on the effect of hydrolyzing with β-glucosidase on its properties.

科学的研究の応用

Antioxidant Effects

- Scientific Field : Cellular Biology

- Summary of Application : Araloside A, a pentacyclic triterpenoid saponin, has been found to have strong synergistic antioxidant effects when coadministered with L-ascorbic acid . This combination was found to increase cell viability and antioxidant enzyme activity, inhibit the release of lactate dehydrogenase (LDH), and reduce the accumulation of malondialdehyde (MDA), lipid peroxidation (LPO) products, and H2O2 .

- Methods of Application : The study involved pretreatment with individual and combined araloside A and L-ascorbic acid .

- Results : The treatment resulted in the reduction of intracellular reactive oxygen species (ROS), protein carbonyls, and 8-hydroxy-2-deoxy guanosine (8-OHdG). It also showed a positive correlation with superoxide dismutase (SOD) and catalase (CAT) activity, the glutathione (GSH)/oxidized glutathione (GSSG) ratio, and total antioxidant capacity (T-AOC) .

Antiulcer Activity

- Scientific Field : Pharmacology

- Summary of Application : Araloside A has been identified as a potent inhibitor of gastric lesion and ulcer formation in rats .

- Methods of Application : The compound was isolated from the root bark of Aralia elata and administered orally at doses of 50 and 100 mg/kg .

- Results : The treatment resulted in a significant reduction of HCl·ethanol-induced gastric lesions and aspirin-induced gastric ulcers. These activities were found to be comparable to those of cimetidine .

Alleviating Oxidative Injury

- Scientific Field : Cellular Biology

- Summary of Application : The synergistic effect of different antioxidants has potential application in alleviating oxidative injury . Araloside A, when combined with L-ascorbic acid (A + Vc), exhibits synergistic effects in alleviating oxidative damage .

- Methods of Application : The study investigated the interaction between Araloside A and several natural antioxidants, and explored the mechanism of the combination with synergistic antioxidant effect .

Synergistic Antioxidant Effects

- Scientific Field : Cellular Biology

- Summary of Application : Araloside A, a pentacyclic triterpenoid saponin, and L-ascorbic acid, a globally recognized antioxidant, were found to have a strong synergistic antioxidant effect . This combination was found to increase cell viability and antioxidant enzyme activity, inhibit the release of lactate dehydrogenase (LDH), and reduce the accumulation of malondialdehyde (MDA), lipid peroxidation (LPO) products, and H2O2 .

- Methods of Application : The study involved individual and combined pretreatment with araloside A and L-ascorbic acid .

- Results : The treatment resulted in the reduction of intracellular reactive oxygen species (ROS), protein carbonyls, and 8-hydroxy-2-deoxy guanosine (8-OHdG). It also showed a positive correlation with superoxide dismutase (SOD) and catalase (CAT) activity, the glutathione (GSH)/oxidized glutathione (GSSG) ratio, and total antioxidant capacity (T-AOC) .

Safety And Hazards

特性

IUPAC Name |

(2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)28(50)23(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)29(51)24(20-49)60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSFNXMDCOFFGW-GNDIVNLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045681 | |

| Record name | Araloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

927.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Araloside A | |

CAS RN |

7518-22-1 | |

| Record name | Chikusetsusaponin IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7518-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Araloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARALOSIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32BF7Y358G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Benzo[cd]indolylamino)benzoic acid](/img/structure/B1219731.png)